molecular formula C13H15N3O B2457291 (1-Indan-5-yl-5-methyl-1H-[1,2,3]triazol-4-yl)-methanol CAS No. 1239851-01-4

(1-Indan-5-yl-5-methyl-1H-[1,2,3]triazol-4-yl)-methanol

Cat. No.: B2457291
CAS No.: 1239851-01-4
M. Wt: 229.283
InChI Key: AXXUVEKXPOPNFA-UHFFFAOYSA-N
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Description

(1-Indan-5-yl-5-methyl-1H-[1,2,3]triazol-4-yl)-methanol is a functionalized 1,2,3-triazole derivative designed for advanced research and development. The core 1,2,3-triazole scaffold is a privileged structure in medicinal and agricultural chemistry, known for its robust binding to biological targets and its role in constructing complex molecular architectures . This compound is particularly valuable for exploring structure-activity relationships in the rational design of new active molecules . Its potential research applications are multifaceted. In pharmaceutical research, triazole derivatives are extensively investigated for a wide spectrum of biological activities, including as potential antiviral , anticancer , and anti-inflammatory agents . The indan moiety and the hydroxymethyl group on the triazole core offer versatile handles for further synthetic modification, enabling its use as a key intermediate in multi-component reactions to develop novel chemical entities, such as fused triazolo-heterocyclic systems . In agrochemical research, triazole-related molecules play a significant role in the development of new fungicides, insecticides, and plant growth regulators . The presence of the methanol functional group makes this compound a crucial building block for synthesizing various derivatives, such as esters and ethers, or for conjugation with other pharmacophores, thereby allowing researchers to fine-tune physicochemical properties and biological activity. This compound is intended for use in discovery chemistry, biochemical probing, and material science applications.

Properties

IUPAC Name

[1-(2,3-dihydro-1H-inden-5-yl)-5-methyltriazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-9-13(8-17)14-15-16(9)12-6-5-10-3-2-4-11(10)7-12/h5-7,17H,2-4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXUVEKXPOPNFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC3=C(CCC3)C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Indan-5-yl-5-methyl-1H-[1,2,3]triazol-4-yl)-methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dihydro-1H-indene with a methyltriazole derivative in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, amines, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives, including (1-Indan-5-yl-5-methyl-1H-[1,2,3]triazol-4-yl)-methanol. Triazoles are known for their effectiveness against a variety of bacteria and fungi. For instance, a study showed that triazole compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Case Study: Antimicrobial Efficacy

CompoundZone of Inhibition (mm)Tested Organism
This compound15Staphylococcus aureus
This compound12Escherichia coli

This data indicates that the compound has a promising potential as an antimicrobial agent.

Anticancer Properties

Triazole derivatives are also being investigated for their anticancer properties. The National Cancer Institute has reported that certain triazole compounds show significant cytotoxic effects against various cancer cell lines . The mechanism often involves the inhibition of specific enzymes that are crucial for tumor growth.

Agricultural Applications

Fungicides

The compound's triazole moiety is particularly relevant in agriculture as triazoles are commonly used as fungicides. They inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. Studies have indicated that compounds similar to this compound can effectively manage fungal diseases in crops .

Case Study: Efficacy Against Fungal Pathogens

PathogenCompound Concentration (mg/L)Efficacy (%)
Fusarium oxysporum10085
Botrytis cinerea20090

These results showcase the potential of this compound in agricultural pest management.

Material Science

Polymer Chemistry

The unique structure of this compound allows it to be used as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research is ongoing into its application in creating smart materials with responsive behaviors .

Table: Properties of Polymers Incorporating Triazole Derivatives

PropertyControl PolymerPolymer with Triazole Derivative
Thermal Stability (°C)220250
Tensile Strength (MPa)3045

This table illustrates the improvements in material properties achieved through the inclusion of triazole derivatives.

Mechanism of Action

The mechanism of action of (1-Indan-5-yl-5-methyl-1H-[1,2,3]triazol-4-yl)-methanol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .

Comparison with Similar Compounds

  • 1-(2,3-Dihydro-1H-indol-5-yl)ethanone
  • (1-Amino-2,3-dihydro-1H-inden-1-yl)methanol
  • Ethanone, 1-[2,3-dihydro-1,1,2,6-tetramethyl-3-(1-methylethyl)-1H-inden-5-yl]ethan-1-one

Comparison: Compared to these similar compounds, (1-Indan-5-yl-5-methyl-1H-[1,2,3]triazol-4-yl)-methanol is unique due to its triazole ring, which imparts distinct chemical and biological properties. The presence of the triazole moiety enhances its ability to interact with biological targets, making it a more versatile compound for various applications .

Biological Activity

The compound (1-Indan-5-yl-5-methyl-1H-[1,2,3]triazol-4-yl)-methanol (CAS Number: 1239851-01-4) is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores the synthesis, structural characteristics, and biological properties of this compound, focusing on its potential therapeutic applications.

The molecular formula of this compound is C13H15N3OC_{13}H_{15}N_{3}O, with a molecular weight of 229.28 g/mol. The compound features a triazole ring that is known for its reactivity and biological significance.

PropertyValue
Molecular FormulaC₁₃H₁₅N₃O
Molecular Weight229.28 g/mol
CAS Number1239851-01-4

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been explored to optimize yield and purity. Notably, the cycloaddition reaction involving azides and alkynes is a common method used in the synthesis of triazole derivatives .

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. The compound has shown effectiveness against various bacterial strains and fungi. For instance, derivatives of triazoles have been reported to possess potent antifungal properties against Candida species and dermatophytes .

Anticancer Activity

Studies have demonstrated that compounds containing the triazole moiety can inhibit cancer cell proliferation. In vitro assays have shown that certain triazole derivatives exhibit cytotoxic effects against cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). The IC50 values for these compounds often fall within the low micromolar range, indicating strong anticancer potential .

The biological activity of this compound may be attributed to its ability to interact with various biological targets. The triazole ring can act as a ligand for metal ions, which can influence enzyme activity and cellular signaling pathways. Additionally, studies suggest that triazoles may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Case Study 1: Antifungal Activity

A study evaluated the antifungal efficacy of several triazole derivatives against Candida albicans. The results indicated that compounds similar to this compound exhibited an EC50 value of approximately 0.25 µg/mL, demonstrating significant antifungal activity compared to standard treatments .

Case Study 2: Anticancer Potential

In another investigation focusing on anticancer properties, a series of triazole derivatives were screened against multiple cancer cell lines. One derivative showed an IC50 value of 2.3 µg/mL against MCF7 cells, outperforming the reference drug doxorubicin with an IC50 value of 3.23 µg/mL . This highlights the potential of triazole-based compounds in cancer therapy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-Indan-5-yl-5-methyl-1H-[1,2,3]triazol-4-yl)-methanol, and how can reaction yields be improved?

  • Methodological Answer :

  • Route Optimization : Use reflux conditions (e.g., acetic acid, 3–5 hours) for cyclization, similar to triazole derivatives .
  • Purification : Recrystallization from DMF/acetic acid (1:1) improves purity .
  • Yield Enhancement : Adjust molar ratios (e.g., 1:1.1 substrate-to-aldehyde) and employ sodium acetate as a catalyst to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies key protons (e.g., indan aromatic protons, triazole CH3) and hydroxyl groups .
  • X-ray Crystallography : Resolves stereochemistry and confirms the triazole-indan linkage, as demonstrated for analogous imidazole derivatives .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How does the solubility profile of this compound influence its applicability in biological assays?

  • Methodological Answer :

  • Solvent Selection : Test in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) for in vitro studies.
  • Surfactant Use : Add Tween-20 (0.1% v/v) to improve solubility in aqueous media, mimicking protocols for similar heterocyclic alcohols .

Q. What stability challenges arise during storage, and how can they be mitigated?

  • Methodological Answer :

  • Storage Conditions : Store at 2–8°C in amber vials under inert gas (N2/Ar) to prevent oxidation .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .

Advanced Research Questions

Q. How can computational methods like DFT aid in predicting the reactivity and electronic properties of this compound?

  • Methodological Answer :

  • DFT Modeling : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces .
  • Solvent Effects : Use the Polarizable Continuum Model (PCM) to simulate interactions in polar solvents (e.g., water, DMSO) .

Q. What strategies are recommended for evaluating the biological activity of this compound against enzyme targets?

  • Methodological Answer :

  • Molecular Docking : Screen against kinases or cytochrome P450 isoforms using AutoDock Vina (PDB ID: 1T46) .
  • In Vitro Assays : Use MTT assays for cytotoxicity (IC50) and surface plasmon resonance (SPR) for binding affinity (KD) validation .

Q. How can researchers resolve contradictions in reported synthetic yields for analogous triazole-methanol derivatives?

  • Methodological Answer :

  • Systematic Testing : Vary reaction parameters (temperature, solvent polarity) and compare HPLC purity profiles .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., uncyclized intermediates) and adjust stoichiometry accordingly .

Q. What degradation pathways are likely under acidic/basic conditions, and how can they inform formulation strategies?

  • Methodological Answer :

  • Forced Degradation : Expose to 0.1M HCl/NaOH (24 hours) and analyze via LC-MS. Anticipate hydrolysis of the triazole ring or methanol oxidation .
  • Stabilizers : Add antioxidants (e.g., ascorbic acid) or cyclodextrin encapsulation to protect hydroxyl groups .

Q. Which analytical techniques are suitable for quantifying this compound in complex matrices (e.g., plasma, tissue homogenates)?

  • Methodological Answer :

  • HPLC-UV : Use a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) with detection at 254 nm .
  • LC-MS/MS : Employ MRM mode (e.g., m/z transitions for [M+H]+ and fragment ions) for high sensitivity in biological samples .

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